Product packaging for O-(Carboxymethyl)-L-tyrosine(Cat. No.:CAS No. 24558-63-2)

O-(Carboxymethyl)-L-tyrosine

Cat. No.: B14710701
CAS No.: 24558-63-2
M. Wt: 239.22 g/mol
InChI Key: ARXFMTURSPNMGH-VIFPVBQESA-N
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Description

O-(Carboxymethyl)-L-tyrosine is a chemically modified amino acid with the molecular formula C11H13NO5 . As a derivative of L-tyrosine, it is designed for specialized scientific research and industrial applications. The compound is provided as a stable solid and is intended for use in laboratory settings. While specific research applications for this compound are not detailed in the available literature, related tyrosine derivatives are commonly utilized in biochemical research, including peptide synthesis and as quantitative tracers in drug development studies . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic purposes, nor for human or animal consumption. Researchers should consult the safety data sheet and handle this compound using appropriate personal protective equipment, following standard laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO5 B14710701 O-(Carboxymethyl)-L-tyrosine CAS No. 24558-63-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

24558-63-2

Molecular Formula

C11H13NO5

Molecular Weight

239.22 g/mol

IUPAC Name

(2S)-2-amino-3-[4-(carboxymethoxy)phenyl]propanoic acid

InChI

InChI=1S/C11H13NO5/c12-9(11(15)16)5-7-1-3-8(4-2-7)17-6-10(13)14/h1-4,9H,5-6,12H2,(H,13,14)(H,15,16)/t9-/m0/s1

InChI Key

ARXFMTURSPNMGH-VIFPVBQESA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)N)OCC(=O)O

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)OCC(=O)O

Origin of Product

United States

Biochemical Investigations and Metabolic Pathways of O Carboxymethyl L Tyrosine and Cognate Tyrosine Modifications

Correlation with Pathological Conditions

Elevated levels of O-(Carboxymethyl)-L-tyrosine and other AGEs have been implicated in a variety of pathological conditions. These include diabetes mellitus and its complications, cardiovascular diseases, and neurodegenerative disorders. The accumulation of CMT in tissues can contribute to the cross-linking of proteins, leading to altered tissue properties, such as increased stiffness of blood vessels.

Diagnostic and Prognostic Potential

Given its association with oxidative stress and disease, this compound is being investigated as a potential biomarker for diagnostic and prognostic purposes. Measuring the levels of CMT in plasma, urine, or tissue biopsies could provide valuable information about the extent of oxidative damage and the risk of developing complications in various diseases.

Applications in Biomedical Research

Applications of this compound in Advanced Materials Science and Bioprobes

The bifunctional nature of this compound, possessing both amino acid and ether-linked carboxylic acid moieties, makes it an interesting building block for the synthesis of advanced materials. While direct applications are still emerging, its structure suggests potential use in the creation of functional polymers and hydrogels. For instance, tyrosine-derived polymers are known for their biocompatibility and degradability. nih.gov The carboxymethyl group could be used for cross-linking or for conjugating other molecules to create materials with specific properties, such as for drug delivery or tissue engineering. nih.govnih.gov Hydrogels based on carboxymethylated polymers have been shown to be valuable for biomedical applications. researchgate.netnih.gov

Activity-Based Probes for Kinases and Other Enzymes

Activity-based protein profiling (ABPP) is a powerful technique for studying enzyme function. nih.gov Activity-based probes (ABPs) are small molecules that covalently bind to the active site of specific enzymes, allowing for their detection and characterization. The design of ABPs for tyrosine kinases is an active area of research. nih.gov The carboxymethyl group of this compound could potentially be modified to incorporate a reactive "warhead" that targets the active site of a kinase, while the tyrosine backbone could provide specificity.

Fluorescent and Radiolabeled Tyrosine Probes for Research Imaging

Fluorescent and radiolabeled amino acids are invaluable tools for imaging and studying biological processes in vitro and in vivo. nih.gov Tyrosine derivatives are particularly useful for developing probes to study amino acid transport and metabolism, especially in the context of cancer, where tumor cells often exhibit increased amino acid uptake. nih.gov this compound can serve as a scaffold for the synthesis of such probes. The carboxymethyl group provides a convenient handle for the attachment of fluorophores or radioactive isotopes. For example, L-tyrosine methyl ester has been used to stabilize fluorescent carbon dots. nih.gov Similarly, radiolabeled tyrosine analogs like O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET) are used in positron emission tomography (PET) for tumor imaging. nih.gov

Unnatural Amino Acid Incorporation for Investigating Protein Function

The site-specific incorporation of unnatural amino acids (UAAs) into proteins is a powerful technique to probe and engineer protein function. researchgate.net This is typically achieved by using an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes the UAA and incorporates it in response to a specific codon, often an amber stop codon. The incorporation of this compound would allow for the direct study of the effects of this specific modification on protein structure, stability, and function. For example, it could be used to investigate how carboxymethylation of a specific tyrosine residue in an enzyme affects its catalytic activity or its interaction with other proteins. While the incorporation of other tyrosine analogs like sulfotyrosine has been demonstrated, the specific incorporation of CMT remains an area for future exploration.

Conclusion

Density Functional Theory (DFT) in Molecular Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has proven to be a highly effective tool for studying amino acids and their derivatives. DFT calculations are pivotal in determining the optimized geometry and electronic properties of molecules like this compound, as well as in predicting their reactivity and the mechanisms of their chemical transformations.

Geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the ground state geometry. For this compound, this involves calculating the most stable conformation by minimizing the forces on each atom. DFT methods, such as those employing the B3LYP functional, are frequently used for the full geometry optimization of both neutral and ionized forms of amino acids. researchgate.net

Once the optimized geometry is obtained, a range of electronic properties can be calculated to characterize the molecule's behavior. These properties are crucial for understanding its stability, reactivity, and potential interactions. Key electronic descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical parameter, as it relates to the molecule's chemical stability and reactivity; a larger gap generally implies higher stability and lower reactivity. nih.gov

PropertyComputed Value/DescriptionReference
Molecular Formula C11H13NO5 nih.gov
Molecular Weight 239.22 g/mol nih.gov
HOMO-LUMO Gap (ΔE) An indicator of chemical reactivity and stability. A larger gap suggests higher stability. For related chalcone (B49325) isomers, ΔE values vary based on substituent positions. nih.gov
Ionization Energy The energy required to remove an electron. DFT studies on L-tyrosine show this is conformation-dependent. researchgate.net
Electron Affinity The energy released when an electron is added. The solvent effect can be very expressive, altering the sign from positive to negative values in the zwitterionic form of L-tyrosine. researchgate.net
Chemical Hardness (η) A measure of resistance to deformation or change in electron distribution. It is related to the HOMO-LUMO gap. researchgate.netnih.gov
Electrophilicity Index (ω) Measures the propensity of a species to accept electrons. It helps quantify the global electrophilic nature of a molecule. nih.govresearchgate.net
Dipole Moment A measure of the molecule's overall polarity. For L-tyrosine, this is highly dependent on whether it is in its canonical or zwitterionic form. researchgate.net

DFT is also instrumental in elucidating the pathways of chemical reactions. By calculating the energies of reactants, products, and transition states, researchers can construct a detailed energetic profile, or potential energy surface, for a given reaction. This allows for the determination of activation energies and reaction rates, providing critical insights into whether a proposed mechanism is feasible.

For example, DFT has been successfully used to model the oxidation of tyrosine, a fundamental process in many biological systems, such as in the function of photosystem II. nih.gov These calculations can predict changes in vibrational frequencies upon oxidation and confirm the protonation state of the molecule. nih.gov Similarly, the decarboxylation of L-tyrosine, a key step in the biosynthesis of certain alkaloids in plants, has been investigated using computational methods. nih.gov

By applying these same principles to this compound, one could predict its behavior in various chemical environments. For instance, DFT could be used to model its susceptibility to oxidation, the mechanism of its esterification or amidation at its carboxyl groups, or its role as a ligand in metal-catalyzed reactions. These theoretical predictions are invaluable for designing experiments and understanding the molecule's potential applications.

Molecular Simulation Techniques for Conformational and Interaction Analysis

While DFT is excellent for understanding the electronic structure of a single molecule, molecular simulation techniques, such as molecular dynamics (MD), are better suited for exploring the conformational flexibility and intermolecular interactions of molecules in a dynamic environment, often in solution.

Molecular dynamics simulations track the movements of atoms over time, governed by a force field that approximates the potential energy of the system. These simulations can reveal how molecules like this compound interact with themselves or with other molecules, such as water, ions, or other biomolecules.

Studies on related aromatic amino acids have shown they have a tendency to self-assemble into larger aggregates. rsc.org Detailed quantum chemical investigations on L-tyrosine dimers have identified a variety of non-covalent interactions that stabilize these structures. researchgate.netresearchgate.net These interactions are crucial for the molecule's behavior in solution and its ability to bind to biological targets. The stability of different dimer conformations is governed by a delicate balance of these forces. researchgate.net

For this compound, these interactions would include:

Hydrogen Bonds: Strong interactions involving the amino group (-NH2), the two carboxyl groups (-COOH), and the ether oxygen.

π-π Stacking: Interactions between the aromatic rings of two molecules.

OH–π and NH–π Interactions: Where the hydroxyl or amine group of one molecule interacts with the aromatic ring of another. researchgate.net

CH–π Interactions: Weaker interactions involving C-H bonds and the aromatic system.

Interaction TypeDescriptionRelevance to this compound
Hydrogen Bonding Strong, directional interactions between a hydrogen atom donor (e.g., -NH, -OH) and an acceptor (e.g., C=O, -O-).Crucial for stabilizing dimers and interactions with proteins and water. The two carboxyl groups and the amino group are primary sites. researchgate.net
π-π Stacking Non-covalent interaction between aromatic rings. Can be in a parallel or T-shaped configuration.Governs the self-assembly of molecules and interactions with aromatic residues in protein binding pockets. researchgate.net
OH–π / NH–π An interaction where a hydrogen bond donor interacts with the electron cloud of the π-system.Contributes to the stability of specific conformations in dimers and protein-ligand complexes. researchgate.net
Hydrophobic Interactions The tendency of nonpolar groups (like the phenyl ring) to aggregate in an aqueous environment.Drives the burial of the aromatic side chain within protein cores or binding sites. nih.gov

Computational docking is a technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is fundamental in drug discovery and molecular biology for understanding how a molecule like this compound might interact with a specific enzyme or receptor.

The process involves placing the ligand in various positions and orientations within the protein's binding site and scoring each pose based on a scoring function that estimates the binding affinity. Studies on related systems, such as the docking of inhibitors to tyrosine hydroxylase, demonstrate how computational docking can identify key binding interactions. nih.gov For this compound, a docking study would analyze how its functional groups form favorable interactions with amino acid residues in a target protein's active site. The amino and propanoic acid carboxyl groups could form salt bridges with charged residues, the aromatic ring could engage in hydrophobic or π-stacking interactions, and the carboxymethyl ether group could act as a hydrogen bond acceptor. nih.govmdpi.com

Molecular dynamics simulations are often used to refine the results of docking. unito.it An MD simulation of the docked protein-ligand complex can assess the stability of the predicted binding pose and reveal the dynamic nature of the interactions over time, providing a more realistic view of the binding event.

Advanced Computational Models for Derivatization Design

Computational chemistry is a cornerstone of modern rational drug design, enabling the in silico design of new molecules, or derivatives, with improved properties. Starting with a scaffold molecule like this compound, advanced computational models can be used to predict how structural modifications would affect its biological activity, selectivity, or other pharmacological properties.

This process, often part of a quantitative structure-activity relationship (QSAR) study, involves creating a library of virtual derivatives by modifying the parent structure. For this compound, this could involve adding substituents to the aromatic ring, changing the length of the carboxymethyl chain, or replacing the carboxyl groups with other functional groups.

Computational models, ranging from rapid docking screens to more rigorous free energy perturbation (FEP) calculations, can then be used to evaluate these virtual compounds. nih.gov For instance, if this compound were identified as a weak inhibitor of a target enzyme, these models could guide chemists in designing derivatives with a higher predicted binding affinity. nih.gov By systematically exploring the "chemical space" around the initial molecule, these computational approaches can dramatically accelerate the discovery of new therapeutic agents or chemical probes, prioritizing the synthesis of only the most promising candidates.

Future Directions and Emerging Paradigms in O Carboxymethyl L Tyrosine Research

Innovations in Targeted Synthesis and Derivatization Strategies

The ability to efficiently and selectively synthesize O-(Carboxymethyl)-L-tyrosine and its derivatives is fundamental to advancing its research. Future innovations are expected to move beyond traditional methods toward more targeted and efficient strategies. The Williamson ether synthesis remains a foundational method for the O-alkylation of the phenolic hydroxyl group of tyrosine, reacting a protected L-tyrosine ester with a haloacetic acid derivative. nih.gov However, optimizing yield, ensuring stereochemical purity, and minimizing side reactions are continuous goals.

Future strategies will likely focus on enzymatic and chemoenzymatic approaches. The use of specific enzymes could offer unparalleled selectivity under mild, environmentally friendly conditions, circumventing the need for extensive protecting group chemistry. Furthermore, derivatization is not limited to the initial synthesis. The creation of a library of this compound analogs, by modifying the carboxyl or amino groups, will be crucial for structure-activity relationship (SAR) studies. These derivatives are essential for developing research probes, potential therapeutic agents, and functional biomaterials.

Table 1: Comparison of Synthesis Strategies for Tyrosine Derivatives

Strategy Description Advantages Challenges
Williamson Ether Synthesis A classic organic reaction involving the reaction of an alkoxide (from the phenol (B47542) group of tyrosine) with an alkyl halide (e.g., chloroacetic acid). Well-established, versatile for various derivatives. Often requires protecting groups, may have moderate yields, use of harsh reagents.
Enzymatic Synthesis Utilizes enzymes to catalyze the formation of the ether linkage. High specificity, mild reaction conditions, environmentally friendly. Enzyme discovery and engineering, substrate scope limitations, potential for low yields. nih.gov
Melt Polycondensation A solvent-free method used to create polymers from tyrosine-based monomers for biomaterial applications. Produces high molecular weight polymers, solvent-free. High temperatures can lead to side reactions or degradation. nih.gov

Unraveling Complex Biological Pathways and Regulatory Networks

A primary frontier in this compound research is deciphering its precise role in biological systems. Evidence suggests that modified tyrosine isomers, such as o-tyrosine, are potential biomarkers for oxidative stress in autoimmune diseases like rheumatoid arthritis. nih.gov this compound, as a product of non-enzymatic glycation or oxidative damage, may be classified as an Advanced Glycation End Product (AGE). AGEs are known to accumulate in tissues and contribute to the pathophysiology of aging, diabetes, and neurodegenerative diseases by cross-linking proteins and interacting with specific receptors (RAGE), which triggers inflammatory signaling pathways.

Future research will focus on identifying the specific cellular pathways affected by this compound. Key questions to be addressed include:

Does this compound interfere with normal tyrosine phosphorylation signaling cascades, which are critical for regulating cell growth, differentiation, and metabolism? nih.govnih.gov

Is there a specific enzymatic pathway for its metabolism or degradation, or does it accumulate in cells, leading to dysfunction?

How does its presence impact protein structure and function, potentially leading to protein aggregation or loss of enzymatic activity?

Can its levels in biological fluids like blood or synovial fluid serve as a specific and reliable biomarker for diagnosing or monitoring diseases associated with oxidative stress? nih.govmdpi.com

Studies investigating the impact of this compound on cellular energy metabolism and its potential role in modulating inflammatory responses will be crucial for understanding its biological significance. nih.gov

Advancements in High-Throughput Analytical Methodologies

To effectively study this compound in complex biological matrices, the development of sensitive, specific, and high-throughput analytical methods is paramount. Current approaches often rely on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high specificity and quantification but can be labor-intensive.

The future of analytics in this field lies in the adaptation of high-throughput screening (HTS) platforms. Fluorescence-based assays, which have been successfully developed for quantifying L-tyrosine in microtiter plates, could be modified for this compound. nih.govnih.gov This would involve developing a specific derivatization agent or a biorecognition molecule that generates a fluorescent signal upon binding. Such methods would enable the rapid screening of large numbers of biological samples or the evaluation of enzyme libraries for synthetic applications.

Table 2: Emerging Analytical Techniques for Modified Amino Acids

Technique Principle Application for this compound Key Advantages
LC-MS/MS Separation by liquid chromatography followed by mass-based detection and fragmentation for structural confirmation. Gold standard for accurate quantification in complex samples like plasma or tissue hydrolysates. High specificity and sensitivity.
Fluorescence-Based HTS Specific derivatization or enzymatic reaction in a microplate format that produces a fluorescent product. nih.gov Rapid quantification for screening microbial libraries for production or analyzing large patient cohorts. High-throughput, low sample volume, cost-effective.
Immunoaffinity Automation Use of specific antibodies immobilized on a column to selectively capture the analyte before analysis. nih.gov Automated sample clean-up and enrichment, increasing throughput and reducing matrix effects in LC-MS/MS. High specificity, potential for automation.

Development of Novel Research Probes and Biosensors

Understanding the spatiotemporal dynamics of this compound in living cells requires the development of novel molecular tools. Fluorescent probes are powerful instruments for real-time imaging of biomolecules. A future goal is to design and synthesize probes that can selectively detect this compound. This could be achieved by creating a molecule whose fluorescence is "turned on" or shifted upon specific reaction with the carboxymethyl-tyrosine moiety. For instance, probes have been developed for other tyrosine derivatives and for reactive species that lead to their formation, providing a template for future design. nih.govnih.gov

Furthermore, the development of electrochemical biosensors offers a path toward portable, real-time detection devices. These sensors could be based on enzymes that specifically recognize and react with this compound, or they could use immobilized antibodies (immunosensors). The integration of nanomaterials, such as carbon dots or graphene, could enhance the sensitivity and performance of these biosensors. nih.gov Such technology would be invaluable for point-of-care diagnostics and for monitoring the compound in bioreactors for biotechnological production.

Integration of Artificial Intelligence and Machine Learning in Computational Chemistry for Tyrosine Derivatives

The complexity of biological systems necessitates the use of powerful computational tools. Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the study of tyrosine derivatives. These computational approaches can be applied in several key areas:

Predicting Bioactivity: ML models can be trained on existing data of modified amino acids to predict the potential biological activity of this compound and its novel derivatives. nih.govchemrxiv.orgyoutube.com This can help prioritize which compounds to synthesize and test experimentally.

Modeling Protein Interactions: Computational docking and molecular dynamics simulations can predict how the presence of an this compound residue in a protein affects its structure, stability, and interaction with other proteins or ligands. nih.govnih.gov This is crucial for understanding its impact on signaling pathways.

Elucidating Reaction Mechanisms: Quantum mechanics and DFT (Density Functional Theory) calculations can be used to model the synthesis of this compound and its potential metabolic reactions in the body, providing insights that are difficult to obtain experimentally. researchgate.net

By integrating large datasets with sophisticated algorithms, AI and ML will accelerate the "design-test-analyze" cycle, making research more efficient and predictive. nih.gov

Interdisciplinary Research Bridging Chemistry, Biology, and Materials Science for this compound Applications

The full potential of this compound will be unlocked through interdisciplinary collaboration. The convergence of chemistry, biology, and materials science opens up exciting new avenues:

Biomaterials: Tyrosine-derived polymers are being explored for a range of biomedical applications, including drug delivery and tissue engineering, due to their biocompatibility and degradability. nih.gov Incorporating this compound into these polymers could introduce new functionalities, such as pH-responsiveness or specific cell-binding properties, creating "smart" biomaterials. nih.gov

Functionalized Surfaces: Attaching this compound to the surfaces of medical implants or biosensors could be used to modulate biological responses, such as reducing inflammation or enhancing cell adhesion.

Pro-drug Development: The unique structure of this compound could be exploited to design pro-drugs that are activated by specific enzymes present in a target tissue, leading to more localized and effective therapeutic action.

By combining the synthetic capabilities of chemists, the pathway analysis of biologists, and the design principles of materials scientists, the unique properties of this compound can be harnessed for novel applications in medicine and biotechnology.

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